
Ethyl 4-hydroxy-4-phenylbut-2-enoate
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Overview
Description
Ethyl 4-hydroxy-4-phenylbut-2-enoate is an organic compound with the molecular formula C₁₂H₁₄O₃ It is a derivative of butenoic acid and features a phenyl group and a hydroxy group attached to the butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-4-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-oxobut-2-enoate with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction proceeds via a Grignard reaction, where the phenylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of the ethyl 4-oxobut-2-enoate to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yields and purity of the final product. Additionally, the reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of ethyl 4-oxo-4-phenylbut-2-enoate.
Reduction: Formation of ethyl 4-hydroxy-4-phenylbutanoate.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 4-hydroxy-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-4-phenylbut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the presence of the hydroxy group, which can donate electrons to neutralize free radicals. Additionally, the phenyl group enhances its ability to interact with biological membranes and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Ethyl 4-hydroxy-4-phenylbut-2-enoate can be compared with similar compounds such as:
Ethyl 4-phenylbut-2-enoate: Lacks the hydroxy group, resulting in different chemical reactivity and biological properties.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains additional functional groups, leading to distinct applications and mechanisms of action.
These comparisons highlight the unique features of this compound, particularly its hydroxy group, which imparts specific chemical and biological properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-hydroxy-4-phenylbut-2-enoate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is synthesized via stereospecific allylic hydroxylation or esterification. For example, (E)-ethyl 4-hydroxy-4-phenylbut-2-enoate is prepared by reacting its hydroxy precursor with methyl chloroformate or tert-butyloxycarbonyl (Boc) anhydride under reflux conditions. Key steps include:
- Use of anhydrous dichloromethane and pyridine to prevent hydrolysis .
- Catalytic DMAP (4-dimethylaminopyridine) to accelerate esterification .
- Optimization of stoichiometry (e.g., 3.00 equiv methyl chloroformate) to maximize yield .
Yield improvements are achieved by controlling temperature (reflux at 53°C) and using inert atmospheres to avoid side reactions. Post-synthesis purification via column chromatography (hexanes/EtOAc gradients) ensures high purity .
Q. How is the stereochemical configuration of this compound determined using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The process involves:
- Growing high-quality crystals via slow evaporation in non-polar solvents.
- Data collection using synchrotron radiation or laboratory diffractometers.
- Structure refinement with SHELXL, which employs least-squares algorithms to model atomic positions and electron density maps .
- Visualization with ORTEP-3 to confirm stereochemistry and hydrogen bonding networks .
For example, the (E)-configuration is confirmed by analyzing dihedral angles and NOESY correlations in NMR .
Advanced Research Questions
Q. What mechanistic insights explain the regiospecific outcomes in iridium-catalyzed allylic amination reactions involving this compound?
- Methodological Answer : Iridium catalysts (e.g., [Ir(cod)Cl]₂) enable regio- and stereospecific amination via a π-allyl intermediate. Key steps include:
- Oxidative addition of the allylic ester to Ir(I), forming a planar chiral Ir(III) complex.
- Nucleophilic attack by amines at the less hindered carbon, dictated by steric and electronic effects .
- Retention of stereochemistry due to the trigonal bipyramidal transition state .
Mechanistic studies use deuterium labeling and kinetic isotope effects (KIEs) to trace reaction pathways. Computational DFT modeling (e.g., Gaussian 09) predicts regioselectivity by comparing activation energies of competing pathways .
Q. How do intermolecular hydrogen bonding patterns influence the crystal packing of this compound derivatives?
- Methodological Answer : Hydrogen bonding networks are analyzed via graph set theory (e.g., Etter’s rules). For example:
- The hydroxyl group forms R₂²(8) motifs with ester carbonyls, stabilizing layered crystal structures .
- C–H···O interactions between phenyl rings and ester groups contribute to dense packing, as seen in thermal ellipsoid models from SC-XRD .
Temperature-dependent crystallography (100–300 K) reveals how thermal motion disrupts these networks, impacting solubility and melting points .
Q. What analytical techniques are recommended for characterizing impurities in this compound samples, and how can their origins be traced?
- Methodological Answer : Impurity profiling involves:
- HPLC-MS : To separate and identify byproducts (e.g., unreacted starting materials or hydrolysis products) using C18 columns and ESI ionization .
- ²H/¹³C NMR : Isotopic labeling traces deuterium incorporation in synthetic intermediates, identifying incomplete reaction steps .
- TGA-DSC : Detects residual solvents or decomposition products affecting purity .
For example, fenofibric acid derivatives are common impurities in esterification reactions, detectable via retention time matching against reference standards .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points for this compound derivatives?
- Methodological Answer : Discrepancies often arise from polymorphism or solvent inclusion. To address this:
- Perform SC-XRD on multiple batches to identify polymorphic forms .
- Use hot-stage microscopy to observe phase transitions and correlate with DSC thermograms.
- Solvent-free crystallization (e.g., melt crystallization) minimizes lattice solvent effects .
For example, tert-butyl derivatives show a 5°C variation in melting points due to Boc-group rotational isomers .
Q. Methodological Best Practices
- Synthetic Protocols : Always use anhydrous conditions and monitor reactions via TLC (Rf = 0.3 in hexanes/EtOAc 3:1) to prevent hydrolysis .
- Crystallography : Refine structures with SHELXL’s TWIN/BASF commands for twinned crystals .
- Data Reproducibility : Archive raw NMR (FID files) and crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) .
Properties
CAS No. |
169694-07-9 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 4-hydroxy-4-phenylbut-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9,11,13H,2H2,1H3 |
InChI Key |
OFRHMGVEWXXDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(C1=CC=CC=C1)O |
Origin of Product |
United States |
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